(R)-N-[1-(3-Fluorophenyl)ethyl]methylamine
Overview
Description
®-N-[1-(3-Fluorophenyl)ethyl]methylamine is an organic compound with the molecular formula C9H12FN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine typically involves the following steps:
Starting Material: The synthesis begins with ®-1-(3-Fluorophenyl)ethanol, which is commercially available or can be synthesized from 3-fluorobenzaldehyde through reduction.
Amination: The ®-1-(3-Fluorophenyl)ethanol is then converted to ®-1-(3-Fluorophenyl)ethylamine through an amination reaction. This can be achieved using reagents such as ammonia or methylamine under appropriate conditions.
N-Methylation: The final step involves the N-methylation of ®-1-(3-Fluorophenyl)ethylamine to produce ®-N-[1-(3-Fluorophenyl)ethyl]methylamine. This can be done using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reactions under controlled conditions, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-[1-(3-Fluorophenyl)ethyl]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Amine derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
®-N-[1-(3-Fluorophenyl)ethyl]methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of chiral amines on biological systems.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-[1-(3-Fluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biochemical pathways and exerting its effects. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Fluorophenyl)ethylamine
- (S)-N-[1-(3-Fluorophenyl)ethyl]methylamine
- ®-1-(3-Fluorophenyl)ethanol
Uniqueness
®-N-[1-(3-Fluorophenyl)ethyl]methylamine is unique due to its specific chiral configuration and the presence of both a fluorine atom and a methylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable in various applications. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities.
Properties
IUPAC Name |
(1R)-1-(3-fluorophenyl)-N-methylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBFMZHXSLJFMU-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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